molecular formula C15H14N2O2S B6052528 N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide

N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide

Cat. No.: B6052528
M. Wt: 286.4 g/mol
InChI Key: CPQLPKASEWSXCN-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a thiophene ring, a phenyl ring with a hydroxy group, and a prop-2-en-1-yl substituent. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde and thiophene-2-carbohydrazide. The reaction is carried out in a basic medium, often using ethanol as the solvent. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group (C=N) can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde.

    Reduction: Formation of N’-[(E)-[2-Hydroxy-3-(prop-2-en-1-yl)phenyl]methyl]thiophene-2-carbohydrazide.

    Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Mechanism of Action

The biological activity of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . Additionally, it can scavenge free radicals, providing antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide is unique due to the presence of both a thiophene ring and a phenyl ring with a hydroxy group and a prop-2-en-1-yl substituent.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-2-5-11-6-3-7-12(14(11)18)10-16-17-15(19)13-8-4-9-20-13/h2-4,6-10,18H,1,5H2,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQLPKASEWSXCN-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.